Laurate d'hexyle

Vue d'ensemble

Description

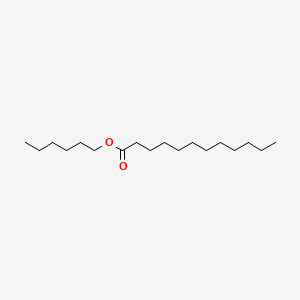

Hexyl laurate is an ester formed from hexyl alcohol and lauric acid. It is commonly used in the cosmetics industry due to its emollient properties, which help to soften and smooth the skin. This compound is also utilized in various formulations to enhance the texture and spreadability of products.

Applications De Recherche Scientifique

Hexyl laurate has several applications in scientific research, particularly in the fields of chemistry and biochemistry. It is used as a model compound to study esterification and transesterification reactions. Additionally, hexyl laurate is employed in the development of biocatalysts, where it serves as a substrate for testing the activity of immobilized lipase enzymes .

In the cosmetics industry, hexyl laurate is used in various formulations to improve the texture and spreadability of products. It is also used as a solvent and emollient in skincare products, providing a smooth and silky feel to the skin .

Mécanisme D'action

Target of Action

Hexyl laurate, also known as hexyl dodecanoate, is primarily used in personal care formulations as an important emollient for cosmetic applications . It is a medium-chain ester with a fruity flavor . The primary targets of hexyl laurate are the skin cells where it acts as a moisturizer and provides a light skin feel .

Mode of Action

Hexyl laurate works by forming a barrier on the skin’s surface, which helps to reduce water loss and leaves the skin feeling soft and smooth . It spreads easily on the skin, providing a light, non-greasy feel .

Biochemical Pathways

Hexyl laurate is synthesized through an esterification reaction between hexanol and lauric acid . This process is often catalyzed by lipase enzymes . The resulting ester, hexyl laurate, is then used in various cosmetic formulations .

Pharmacokinetics

Hexyl laurate undergoes enzymatic hydrolysis, leading to the cleavage products hexanol and lauric acid . Hexanol, a rather small, water-soluble substance, will be distributed in aqueous compartments of the organism

Result of Action

The primary result of hexyl laurate’s action is the formation of a protective barrier on the skin, which helps to lock in moisture and leaves the skin feeling soft and smooth . It is used in a variety of cosmetic and personal care products, including skin care products, makeup, and hair care products .

Action Environment

The action of hexyl laurate can be influenced by various environmental factors. For instance, the effectiveness of hexyl laurate as an emollient can be affected by the humidity level in the environment. In dry conditions, it can help to reduce water loss from the skin, while in humid conditions, it can help to prevent the skin from becoming overly hydrated . Additionally, the stability of hexyl laurate can be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Hexyl laurate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is synthesized through the esterification of hexyl alcohol and lauric acid, a reaction catalyzed by lipases . Lipases, such as Candida antarctica lipase B, are known to facilitate this reaction efficiently. The interaction between hexyl laurate and these enzymes is crucial for its production and subsequent use in various applications .

Cellular Effects

Hexyl laurate has notable effects on various cell types and cellular processes. When applied to the skin, it forms an occlusive layer that helps retain moisture and protect against environmental damage . This compound has been shown to have anti-inflammatory properties, which can soothe and calm irritated skin . Additionally, hexyl laurate’s ability to penetrate the outer layer of the skin allows it to deliver hydration and conditioning benefits effectively .

Molecular Mechanism

At the molecular level, hexyl laurate exerts its effects through several mechanisms. It interacts with the lipid bilayer of cell membranes, enhancing their barrier function and preventing moisture loss . The compound’s small molecular weight allows it to penetrate the skin easily, where it can interact with intracellular proteins and enzymes. These interactions can lead to changes in gene expression and cellular metabolism, contributing to its moisturizing and protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexyl laurate have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or UV light . Long-term studies have shown that hexyl laurate maintains its moisturizing and protective properties over extended periods, making it a reliable ingredient in skincare formulations .

Dosage Effects in Animal Models

The effects of hexyl laurate vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and does not cause significant adverse effects . At high doses, hexyl laurate can induce toxicity, particularly affecting the liver and kidneys . These findings highlight the importance of using appropriate dosages to avoid potential toxic effects.

Metabolic Pathways

Hexyl laurate is metabolized through enzymatic hydrolysis, primarily by pancreatic lipases . The hydrolysis of hexyl laurate results in the formation of hexyl alcohol and lauric acid, which are further metabolized through standard metabolic pathways. Lauric acid undergoes β-oxidation, while hexyl alcohol can be conjugated to form hexyl-glucuronide, which is excreted in the urine .

Transport and Distribution

Within cells and tissues, hexyl laurate is transported and distributed through interactions with lipid transport proteins . Its affinity for lipids allows it to integrate into cell membranes and lipid droplets, facilitating its distribution throughout the body. This property is essential for its function as an emollient and moisturizer in skincare products .

Subcellular Localization

Hexyl laurate is primarily localized in the lipid bilayers of cell membranes and within lipid droplets . Its localization is influenced by its hydrophobic nature, which allows it to associate with lipid-rich regions of the cell. This subcellular distribution is crucial for its role in enhancing barrier function and providing hydration to the skin .

Méthodes De Préparation

Hexyl laurate can be synthesized through the esterification of hexyl alcohol and lauric acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

In industrial settings, hexyl laurate is often produced using immobilized lipase enzymes as catalysts. This method is considered more environmentally friendly compared to traditional chemical synthesis. The use of supercritical carbon dioxide as a medium for immobilizing lipase on mesocellular foam has been shown to enhance the activity of the enzyme, leading to higher yields of hexyl laurate .

Analyse Des Réactions Chimiques

Hexyl laurate primarily undergoes hydrolysis, where it is broken down into hexyl alcohol and lauric acid in the presence of water and an acid or base catalyst. This reaction is commonly used to reverse the esterification process.

Another reaction that hexyl laurate can undergo is transesterification, where it reacts with another alcohol to form a different ester and release hexyl alcohol. This reaction is typically catalyzed by an acid or base.

Comparaison Avec Des Composés Similaires

Hexyl laurate is similar to other fatty acid esters, such as octyl palmitate and isopropyl myristate. These compounds also possess emollient properties and are used in cosmetic formulations to improve texture and spreadability. hexyl laurate is unique in its specific combination of hexyl alcohol and lauric acid, which gives it distinct properties compared to other esters .

Similar compounds include:

- Octyl palmitate

- Isopropyl myristate

- Cetyl palmitate

- Stearyl stearate

These compounds share similar applications in the cosmetics industry but differ in their chemical structures and specific properties.

Activité Biologique

Hexyl laurate, a fatty acid ester derived from hexanol and lauric acid, has garnered attention for its various biological activities and applications, particularly in the fields of cosmetics, food, and pharmaceuticals. This article delves into the biological activity of hexyl laurate, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C12H24O2

- Molar Mass : 200.32 g/mol

- CAS Number : 142-18-7

Synthesis and Biocatalysis

Hexyl laurate can be synthesized through enzymatic methods using lipases as biocatalysts. Recent studies have demonstrated the efficacy of immobilized lipases in enhancing the synthesis process:

- Biocatalysts : Research indicates that biocatalysts such as Novozym 51032 immobilized on various supports can achieve high conversion rates in the synthesis of hexyl laurate. For instance, one study reported a conversion rate of 94% within 4 hours using a homemade biocatalyst derived from agroindustrial waste .

Table 1: Comparison of Biocatalyst Efficiency in Hexyl Laurate Synthesis

| Biocatalyst Type | Conversion Rate (%) | Time (hours) | Source |

|---|---|---|---|

| RH-TLL | 94 | 4 | |

| Novozym 51032 | Varies | Varies | |

| Commercial TL IM | 142 U g⁻¹ | - |

Safety and Toxicity

Toxicological assessments indicate that hexyl laurate has a relatively low toxicity profile. In studies involving rats, the no-observable adverse-effect level (NOAEL) was established at 1000 mg/kg bw , indicating a good safety margin for potential applications in cosmetics and food products .

Case Studies

- Cosmetic Applications : Hexyl laurate is commonly used in cosmetics for its emollient properties. It helps to enhance skin feel and provide moisture without leaving a greasy residue.

- Food Industry : As a flavoring agent and emulsifier, hexyl laurate contributes to the stability and texture of various food products.

- Pharmaceuticals : Its potential anti-inflammatory properties make it a candidate for formulations aimed at treating skin conditions.

Research Findings

Recent studies have highlighted the multifaceted biological activities of hexyl laurate:

- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis .

- Antioxidant Activity : Research suggests that fatty acid esters can exhibit antioxidant properties, contributing to their utility in health-related applications .

Propriétés

IUPAC Name |

hexyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-13-14-16-18(19)20-17-15-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBYOWLFQAFZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067830 | |

| Record name | Hexyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34316-64-8 | |

| Record name | Hexyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CG9F9W01Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.